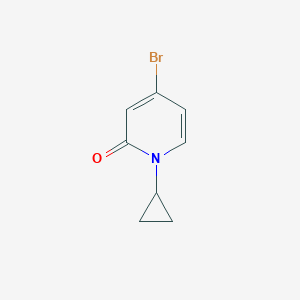

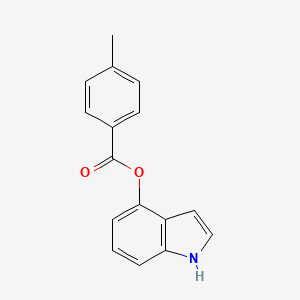

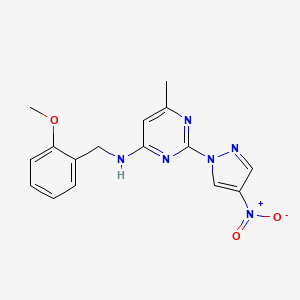

1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-phenylurea, also known as EDU, is a chemical compound that has gained significant attention in the scientific community due to its ability to protect plants from the harmful effects of ground-level ozone. Ozone is a toxic gas that is produced by a variety of sources, including vehicle exhaust, power plants, and industrial processes. Ground-level ozone can cause significant damage to crops and other vegetation, leading to reduced yields and economic losses. EDU has been shown to be an effective tool for protecting plants from the harmful effects of ozone, making it an important area of research for scientists and agricultural professionals.

Applications De Recherche Scientifique

Herbicidal Activity

The synthesis and herbicidal activities of derivatives of 4,6-dimethylpyrimidine have been explored, revealing that certain compounds exhibit significant inhibitory activity against various plant species, indicating potential applications in agriculture for weed control (Liang Fu-b, 2014).

Antifungal and Antibacterial Properties

Studies on derivatives containing the dimethylpyrimidine moiety have shown promising antifungal and antibacterial effects. For example, specific derivatives demonstrated marked inhibition against fungal species like Aspergillus terreus and Aspergillus niger (N. N. Jafar et al., 2017). Additionally, novel compounds synthesized from dimethylpyrimidine derivatives were found to possess antibacterial activity against clinically isolated strains, highlighting their potential as antimicrobial agents (M. Gopalakrishnan et al., 2009).

Antiviral Activity

The antiviral potential of dimethylpyrimidine derivatives has been evaluated, with certain compounds exhibiting inhibitory effects on retrovirus replication in cell culture. This suggests possible applications in the development of antiretroviral drugs (D. Hocková et al., 2003).

Anticancer and Anti-inflammatory Applications

Research into pyrazolo[3,4-d]pyrimidine derivatives has uncovered compounds with significant anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line. These findings indicate the potential for developing new anticancer therapies (Khaled R. A. Abdellatif et al., 2014). Furthermore, the design and synthesis of various derivatives have demonstrated anti-inflammatory, analgesic, and antipyretic activities in preclinical models, suggesting their utility in developing treatments for inflammatory conditions (R. V. Antre et al., 2011).

Propriétés

IUPAC Name |

1-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-4-21-15-16-10(2)13(11(3)17-15)19-14(20)18-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJIGHGIVCVTEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C(=N1)C)NC(=O)NC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2706320.png)

![1-butyl-4,5-diphenyl-2-({(E)-[3-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrrole-3-carbonitrile](/img/structure/B2706331.png)

![N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2706335.png)

![5-[5-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2706337.png)

![1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine](/img/structure/B2706339.png)

![5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2706341.png)